2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide dihydrochloride
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Description
2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C14H22ClN3O and its molecular weight is 283.80 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pain Management
Research indicates that substances like ketamine, which may have a similar receptor interaction profile to 2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide dihydrochloride, are being used in the management of acute postoperative pain. These substances act as NMDA receptor antagonists and have been found to potentially reduce opioid-related adverse effects when managing postoperative pain (Schmid, Sandler, & Katz, 1999). Additionally, ketamine has been explored for its effectiveness in chronic pain management, suggesting a potential area of application for similar compounds (Hocking & Cousins, 2003).
Neurochemical Actions and Cognition Effects
Modafinil, another compound with neurochemical actions, has been studied for its effects on cognition and various psychiatric conditions, hinting at the potential application of related compounds in cognitive and psychiatric therapy (Minzenberg & Carter, 2008).
Utility in Heterocyclic Synthesis
The utility of structurally similar compounds like 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis indicates that this compound may also serve as a crucial intermediate in synthesizing a range of heterocyclic systems (Gouda et al., 2015).
Treatment of Psychiatric Disorders
N-acetylcysteine, a sulfur-containing amino acid, has been researched for its potential to treat psychiatric disorders, suggesting that compounds with similar neuro-modulatory properties may also have applications in this field (Ooi, Green, & Pak, 2018).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide dihydrochloride involves the reaction of 4-methylbenzoyl chloride with piperidine followed by reduction of the resulting amide to form 4-aminopiperidine. The 4-aminopiperidine is then reacted with N-(4-methylphenyl)acetyl chloride to form the final product, which is isolated as the dihydrochloride salt.", "Starting Materials": [ "4-methylbenzoyl chloride", "piperidine", "N-(4-methylphenyl)acetyl chloride", "sodium borohydride", "hydrochloric acid", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: 4-methylbenzoyl chloride is reacted with piperidine in the presence of a base such as triethylamine to form N-(4-methylphenyl)-4-piperidone.", "Step 2: The N-(4-methylphenyl)-4-piperidone is reduced using sodium borohydride in methanol to form 4-aminopiperidine.", "Step 3: 4-aminopiperidine is reacted with N-(4-methylphenyl)acetyl chloride in the presence of a base such as triethylamine to form 2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide.", "Step 4: The final product is isolated as the dihydrochloride salt by reacting with hydrochloric acid in diethyl ether." ] } | |
CAS No. |
1332529-12-0 |
Molecular Formula |
C14H22ClN3O |
Molecular Weight |
283.80 g/mol |
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(4-methylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C14H21N3O.ClH/c1-11-2-4-13(5-3-11)16-14(18)10-17-8-6-12(15)7-9-17;/h2-5,12H,6-10,15H2,1H3,(H,16,18);1H |
InChI Key |
MHINRHDHMVJTNX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)N.Cl.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)N.Cl |
Origin of Product |
United States |
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